
1-(Phenylsulfanyl)-3-(phenylsulfonyl)-2-propanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenylsulfanyl and phenylsulfonyl are functional groups in organic chemistry. They are part of various chemical compounds, including some polymers . Phenylsulfanyl is a sulfur-based functional group, while phenylsulfonyl is a sulfonyl group with a phenyl substituent .
Synthesis Analysis
Phenylsulfanyl and phenylsulfonyl groups have been used in the synthesis of various compounds. For instance, they have been generated by thermal decomposition of suitable tert-butyl iminoxyperacetates . In another study, a monomer containing two phenylsulfonyl groups was synthesized and reacted with bisthiols under mild conditions, leading to the synthesis of novel polymers .
Molecular Structure Analysis
The molecular structure of these compounds can vary depending on the specific compound. For example, the molecular formula of 1-(Phenylsulfonyl)pyrrole is C10H9NO2S, with a molecular weight of 207.25 .
Chemical Reactions Analysis
Phenylsulfanyl and phenylsulfonyl groups have been involved in various chemical reactions. For instance, phenylsulfanyl-substituted iminyls showed a tendency to undergo 1,5-cyclisation onto the sulfur atom with the release of a phenyl radical and formation of benzoisothiazoles .
Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can vary. For instance, 1-(Phenylsulfonyl)pyrrole is a solid at 20 degrees Celsius, and it’s soluble in methanol .
Applications De Recherche Scientifique
Photochromic Properties and Sensing Applications
Synthesis and Photochromic Evaluation : A study conducted by Rao and Desai (2014) explored the catalytic synthesis of sulfur-incorporated 3-acylcoumarins, including derivatives of 1-(Phenylsulfanyl)-3-(phenylsulfonyl)-2-propanol. The research highlighted the photochromic properties of these compounds, particularly their ability to exhibit selective sensing properties for acetate ions, which could be monitored through fluorescence emission spectroscopy. This property is attributed to the specific sulfur substitutions in the compound, which significantly influence the emission and acetate ion sensing capabilities (Rao & Desai, 2014).
Enantioselective Synthesis
Chiral Intermediate for Antidepressants : Choi et al. (2010) described the use of Saccharomyces cerevisiae reductase for the asymmetric synthesis of (S)-3-chloro-1-phenyl-1-propanol, a chiral intermediate potentially related to 1-(Phenylsulfanyl)-3-(phenylsulfonyl)-2-propanol. The process achieved high enantioselectivity, underlining the compound's relevance in synthesizing antidepressant drugs. This showcases the chemical's role in generating chiral intermediates for pharmaceutical applications (Choi et al., 2010).
Protective Groups in Organic Synthesis
Carbonyl Protection : Chandrasekhar and Sarkar (1998) introduced a novel protection strategy for aldehydes and ketones using 3-phenylsulfonyl 1,2-propane diol, a compound structurally related to 1-(Phenylsulfanyl)-3-(phenylsulfonyl)-2-propanol. This method involves an elegant and efficient removal of the protective group by DBU, showcasing the utility of such sulfur-containing compounds in synthetic organic chemistry (Chandrasekhar & Sarkar, 1998).
Polymerization Initiators
Ring-Opening Polymerization : Research by Kakuchi et al. (2010) demonstrated the use of 3-phenyl-1-propanol, closely related to the compound , as an initiator in the living ring-opening polymerization of δ-valerolactone. This process produced poly(δ-valerolactone) with a narrow polydispersity index, indicating the potential of such compounds in initiating controlled polymerization reactions, leading to materials with precise molecular weight and structure (Kakuchi et al., 2010).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-(benzenesulfonyl)-3-phenylsulfanylpropan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O3S2/c16-13(11-19-14-7-3-1-4-8-14)12-20(17,18)15-9-5-2-6-10-15/h1-10,13,16H,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGCBBLQTZSEPEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCC(CS(=O)(=O)C2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Phenylsulfanyl)-3-(phenylsulfonyl)-2-propanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


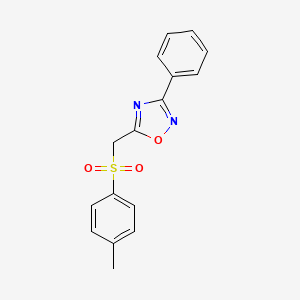
![2,5-dimethyl-3-(4-methylphenyl)-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2758759.png)
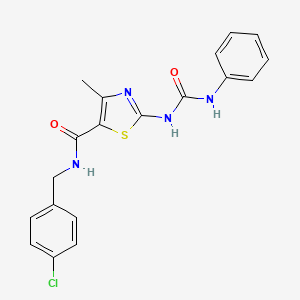

![N-[(1R)-1-(3-Methyl-1-benzothiophen-2-yl)ethyl]prop-2-enamide](/img/structure/B2758764.png)
![4-{[(4-Chlorophenyl)(1,1-dioxido-1,2-benzisothiazol-3-YL)amino]methyl}-2-methoxyphenol](/img/structure/B2758766.png)
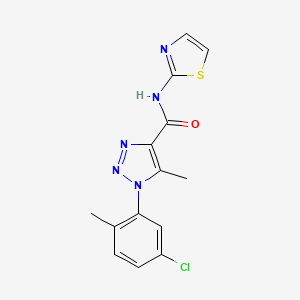
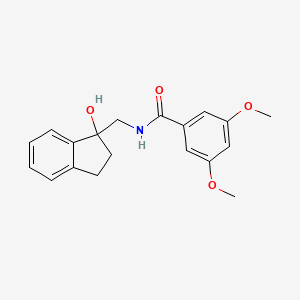
![N-(benzo[d]thiazol-2-yl)-2-((6-(2-(3-methoxyphenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)acetamide](/img/structure/B2758770.png)
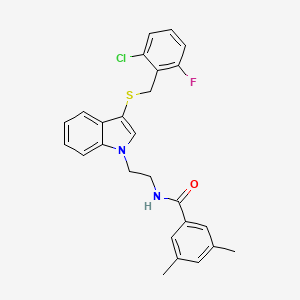
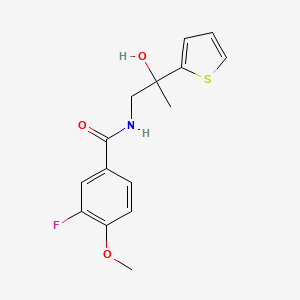
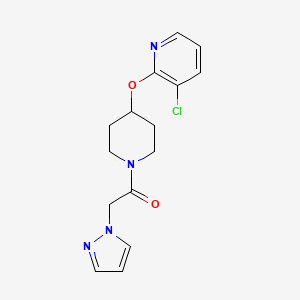
![Rac-(3aR,7aS)-5-methyloctahydro-4H-pyrrolo[3,4-c]pyridin-4-one](/img/structure/B2758777.png)